molecular formula C15H15N3O2 B2487145 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one CAS No. 1049512-59-5

2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2487145
CAS No.: 1049512-59-5
M. Wt: 269.304
InChI Key: DJLRODZPSALQAW-UHFFFAOYSA-N
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Description

2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Indoline Derivative: The starting material, 2-methylindoline, is reacted with a suitable acylating agent to form 2-methylindoline-1-carbonyl chloride.

    Cyclization: The acylated indoline is then subjected to cyclization with hydrazine derivatives to form the pyridazinone ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one: Known for its unique structural features and potential biological activities.

    Other Pyridazinone Derivatives: Compounds like 6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one or 2-methyl-6-(indoline-1-carbonyl)pyridazin-3(2H)-one share similar core structures but differ in substituent groups.

Uniqueness

This compound stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyridazinone derivatives.

Properties

IUPAC Name

2-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-9-11-5-3-4-6-13(11)18(10)15(20)12-7-8-14(19)17(2)16-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLRODZPSALQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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